5-Chloro-1,2,4-triazin-3-amine
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Overview
Description
5-Chloro-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their three nitrogen atoms in a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,4-triazin-3-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ammonia or an amine. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve heating the mixture to temperatures between 70-80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where the chlorine atom is replaced by different nucleophiles such as amines, alcohols, or thiols.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the nitrogen atoms in the ring.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in solvents like dioxane, water, or dichloromethane, with bases such as sodium carbonate or triethylamine to neutralize any acids formed .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with ammonia yields 1,2,4-triazin-3-amine, while reacting with an alcohol produces an alkoxy-triazine derivative .
Scientific Research Applications
5-Chloro-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,4-triazin-3-amine involves its interaction with various molecular targets. The nitrogen atoms in the triazine ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry . In biological systems, the compound can inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: The parent compound of the triazine family, known for its use in the production of melamine and cyanuric acid.
2,4,6-Trichloro-1,3,5-triazine:
1,2,4-Triazine: A related compound with a different arrangement of nitrogen atoms in the ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-Chloro-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of a wide range of functionalized triazine derivatives .
Properties
IUPAC Name |
5-chloro-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4/c4-2-1-6-8-3(5)7-2/h1H,(H2,5,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJSXTKCXJXBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=N1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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